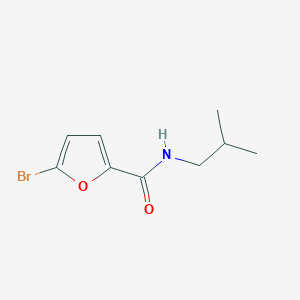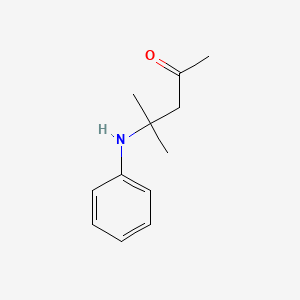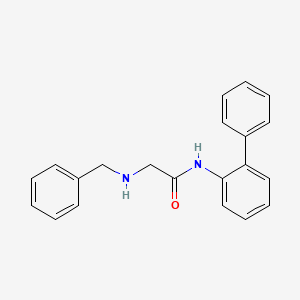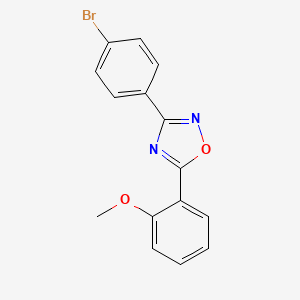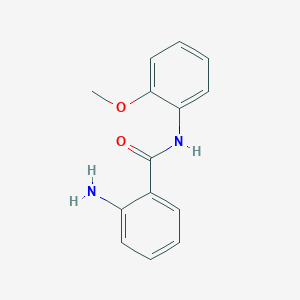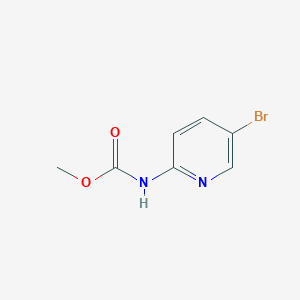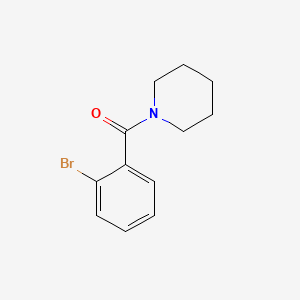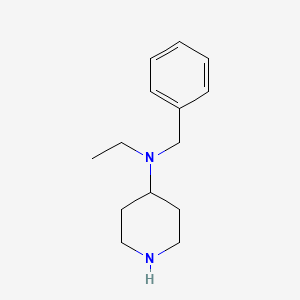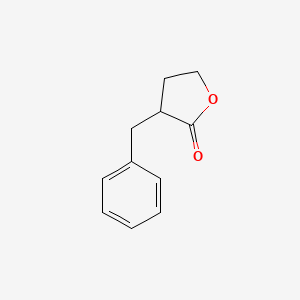
2(3H)-呋喃酮,二氢-3-(苯甲基)-
描述
Synthesis Analysis
The synthesis of isotopomeric dihydro-2(3H)furanones, including the dihydro-3-(phenylmethyl) variant, has been developed to yield labeled compounds from saturated and unsaturated C4 diacids. This synthesis, using Ru4H4(CO)8(PBu3)4 under deuterium pressure, demonstrates a general procedure for producing these compounds in quantitative yield, applied notably to the synthesis of a hexadeuterated matairesinol lignan variant (Frediani et al., 2007).
Molecular Structure Analysis
The crystal structure of a related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, reveals the furan ring to be essentially planar, with significant stereogenic centers indicating the complexity and specificity of 2(3H)-furanone derivatives' molecular structures (Kote et al., 2014).
Chemical Reactions and Properties
The Vilsmeier–Haak reaction has been employed to synthesize β-substituted furans, demonstrating 2(3H)-furanone's reactivity towards forming complex heterocyclic compounds. This method highlights the compound's versatile chemical reactivity and its potential as a precursor in synthesizing structurally diverse molecules (Krapivin et al., 1999).
Physical Properties Analysis
3(2H)-Furanones, including the dihydro-3-(phenylmethyl) variant, serve as scaffolds for synthesizing novel fluorescent organic dyes, with their photophysical properties investigated using absorption and emission spectroscopy. This research underscores the importance of understanding the physical properties of 2(3H)-furanones for applications in bio-analytical purposes (Varghese et al., 2015).
科学研究应用
合成和表征
- 同位素二氢-2(3H)呋喃酮的合成:Frediani 等人(2007 年)开发了一种同位素二氢-2(3H)呋喃酮的合成程序。这些呋喃酮由各种二酸合成并表征,为十六氘化马胎脂素木脂素的总合成方法做出了贡献 (Frediani、Rosi、Frediani、Bartolucci 和 Bambagiotti-Alberti,2007 年)。
晶体结构分析
- 二氢-2(5H)呋喃酮的晶体结构:Kote 等人(2014 年)分析了二氢-2(5H)呋喃酮化合物的晶体结构,深入了解了其平面性和立体中心 (Kote、Thopate、Gupta 和 Butcher,2014 年)。
有机染料中的应用
- 新型荧光有机染料的合成:Varghese 等人(2015 年)探索了基于 3-呋喃酮骨架的新型荧光团的合成,表明其在生物分析应用中的潜力,因为它具有有效的溶剂化变色特性 (Varghese、Al-Busafi、Suliman 和 Al-Kindy,2015 年)。
作用机制
Target of Action
Similar compounds such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4h-pyran-4-one (ddmp) are known to exhibit antioxidant properties . Antioxidants typically target free radicals in the body, neutralizing them to prevent cellular damage.
Mode of Action
It’s worth noting that similar compounds like ddmp have been shown to scavenge free radicals . This suggests that 2(3H)-Furanone, dihydro-3-(phenylmethyl)- may interact with its targets (potentially free radicals) by neutralizing them, thereby preventing oxidative stress and cellular damage.
Biochemical Pathways
Compounds with antioxidant properties, like ddmp, can influence various biochemical pathways related to oxidative stress and inflammation . By scavenging free radicals, these compounds can potentially modulate these pathways and their downstream effects, including cellular damage and disease progression.
Result of Action
Based on the antioxidant properties of similar compounds, it can be inferred that this compound may help in reducing oxidative stress and preventing cellular damage by neutralizing free radicals .
属性
IUPAC Name |
3-benzyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTJDTQXENOXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340232 | |
| Record name | 2-Benzyl-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61129-28-0 | |
| Record name | 2-Benzyl-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

